N-Boc-Cefprozil O-Ethyl Formate
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Overview
Description
N-Boc-Cefprozil O-Ethyl Formate is a chemical compound that serves as an intermediate in the synthesis of Ethoxy Carbonyl Cefprozil, which is an impurity of Cefadroxil, a semi-synthetic cephalosporin antibiotic. This compound is known for its antibacterial properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-Cefprozil O-Ethyl Formate typically involves the reaction of Cefprozil with ethyl formate in the presence of a base. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors with continuous monitoring of reaction parameters. The process involves the use of advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Boc-Cefprozil O-Ethyl Formate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.
Major Products Formed: The major products formed from these reactions include various derivatives of Cefprozil, which are used in the development of new antibiotics.
Scientific Research Applications
N-Boc-Cefprozil O-Ethyl Formate is extensively used in scientific research due to its antibacterial properties. It is employed in the development of new antibiotics and in studying the mechanisms of bacterial resistance. Additionally, it is used in biochemical assays to investigate the interaction of antibiotics with bacterial enzymes.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall construction. By binding to these proteins, N-Boc-Cefprozil O-Ethyl Formate disrupts the cell wall integrity, leading to bacterial cell death.
Comparison with Similar Compounds
N-Boc-Cefprozil O-Ethyl Formate is compared with other cephalosporin antibiotics such as Cefadroxil, Cefuroxime, and Ceftriaxone. While all these compounds share similar mechanisms of action, this compound is unique in its intermediate role in the synthesis of Ethoxy Carbonyl Cefprozil. This intermediate is crucial for the development of new antibiotics with improved efficacy and reduced resistance.
List of Similar Compounds
Cefadroxil
Cefuroxime
Ceftriaxone
Ethoxy Carbonyl Cefprozil
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Properties
Molecular Formula |
C26H31N3O9S |
---|---|
Molecular Weight |
561.6 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-(4-ethoxycarbonyloxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C26H31N3O9S/c1-6-8-15-13-39-22-18(21(31)29(22)19(15)23(32)33)27-20(30)17(28-24(34)38-26(3,4)5)14-9-11-16(12-10-14)37-25(35)36-7-2/h6,8-12,17-18,22H,7,13H2,1-5H3,(H,27,30)(H,28,34)(H,32,33)/b8-6+/t17?,18-,22-/m1/s1 |
InChI Key |
PJCREIVGZUFUNW-YUWRAPRJSA-N |
Isomeric SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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